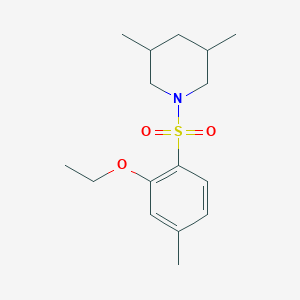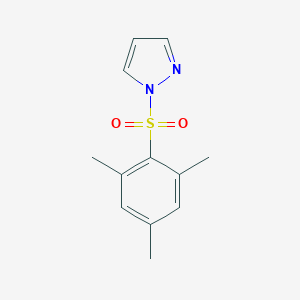
1-(mesitylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Mesitylsulfonyl)-1H-imidazole is a compound with the molecular formula C12H14N2O2S and a molecular weight of 250.317 . It’s also known as 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole . It’s a chiral molecule with no defined stereocenters .
Synthesis Analysis
While specific synthesis methods for 1-(mesitylsulfonyl)-1H-pyrazole were not found, methanesulfonyl chloride (mesyl chloride) is an organosulfur compound that is frequently used in synthesis reactions . It’s reactive towards water, alcohols, and many amines .
Molecular Structure Analysis
The molecular structure of 1-(mesitylsulfonyl)-1H-imidazole includes a mesitylsulfonyl group attached to an imidazole ring . The SMILES representation of the molecule is CC1=CC(C)=C(C(C)=C1)S(=O)(=O)N2C=CN=C2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(mesitylsulfonyl)-1H-imidazole include a molecular weight of 250.317 . More specific properties such as solubility, melting point, and boiling point were not found in the available information.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(Mesitylsulfonyl)-1H-pyrazole is a compound that has garnered attention in the field of organic chemistry due to its utility in various synthesis processes. A notable application involves its role in the Pd(II)-catalyzed C-3 Arylation of Indazoles and Pyrazoles , where it acts as a precursor or intermediate. This process is crucial for the synthesis of Nigellidine Hydrobromide and other heterocycles with applications in pharmaceuticals and agrochemicals. The use of mesitylene as a solvent in these reactions highlights the compound's versatility in promoting selectivity and reactivity in arylation processes (Mengchun Ye et al., 2013).
Biological and Pharmacological Activities
Research on pyrazole derivatives, including those related to 1-(mesitylsulfonyl)-1H-pyrazole, has demonstrated their broad spectrum of biological and pharmacological activities. Pyrazole structures are explored for their potential in developing novel compounds with anticancer, antimicrobial, and anti-inflammatory properties. These activities make pyrazole and its derivatives promising candidates for the rational design of new-generation small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).
Applications in Material Science
The chemical flexibility of pyrazole derivatives extends into materials science, where they are used as flexible synthons in self-assembly processes . Pyrazolides, derived from pyrazole compounds, show remarkable versatility as ligands in coordination chemistry, supporting a wide array of metal cluster compounds. These compounds have potential applications in creating luminescent materials, charge-transfer complexes, and metal-organic frameworks, demonstrating the compound's utility beyond conventional pharmaceutical and agrochemical domains (M. Halcrow, 2009).
Antioxidant Properties
Recent studies have focused on the antioxidant potential of pyrazole derivatives , highlighting their capacity to scavenge free radicals effectively. This property is crucial for the development of compounds that can mitigate oxidative stress, a factor in various chronic diseases. The synthesis of new heterocyclic compounds incorporating pyrazole, demonstrating significant antioxidant activity, underscores the therapeutic potential of these derivatives in combating oxidative stress-related conditions (Y. Kaddouri et al., 2020).
Safety and Hazards
While specific safety data for 1-(mesitylsulfonyl)-1H-pyrazole was not found, it’s important to handle all chemicals with appropriate safety measures. For example, a related compound, 1-(2-Mesitylsulfonyl)-1H-1,2,4-triazole, is known to cause skin and eye irritation, and may be harmful if swallowed .
Eigenschaften
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-10(2)12(11(3)8-9)17(15,16)14-6-4-5-13-14/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRKXQFGRAXAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(mesitylsulfonyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

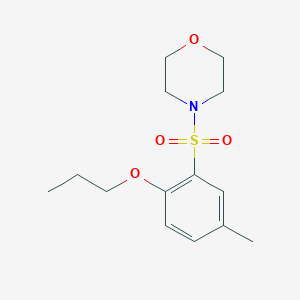
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 2-thiophenecarboxylate](/img/structure/B497762.png)

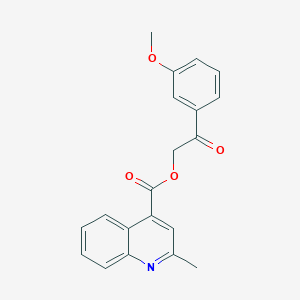
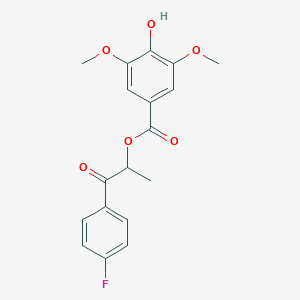
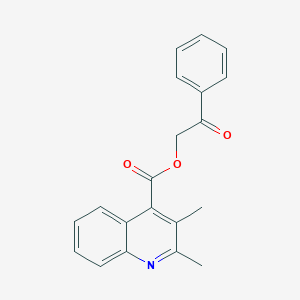
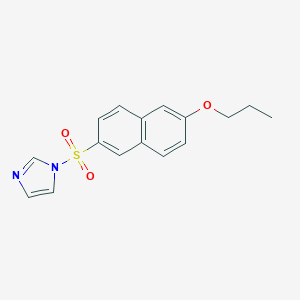
![1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497773.png)
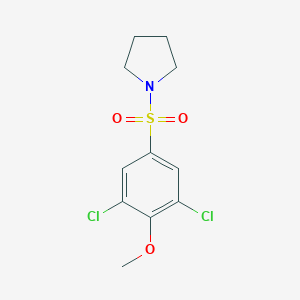
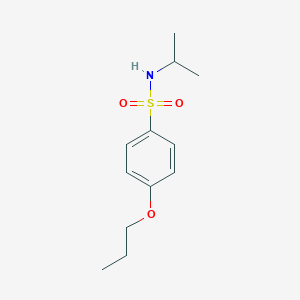
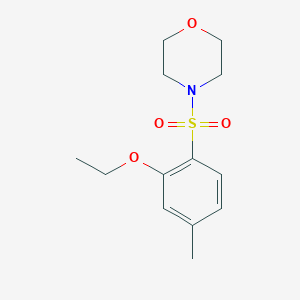
![[(2-Ethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B497779.png)
